Bienvenue dans la boutique en ligne BenchChem!

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Boronic acid acidity Fluorine positional effect Suzuki–Miyaura coupling

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (CAS 897016-97-6) is a difunctional arylboronic acid pinacol ester bearing a morpholinomethyl substituent ortho to the boronate and a fluorine atom ortho to the morpholinomethyl group. It belongs to the class of fluoro-substituted phenylboronic pinacol esters used as Suzuki–Miyaura cross-coupling building blocks in medicinal chemistry.

Molecular Formula C17H25BFNO3
Molecular Weight 321.2 g/mol
CAS No. 897016-97-6
Cat. No. B1393752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine
CAS897016-97-6
Molecular FormulaC17H25BFNO3
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCOCC3)F
InChIInChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(11-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
InChIKeyDWJRSQOUYHDWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (CAS 897016-97-6): Procurement-Ready Boronic Ester Building Block


4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (CAS 897016-97-6) is a difunctional arylboronic acid pinacol ester bearing a morpholinomethyl substituent ortho to the boronate and a fluorine atom ortho to the morpholinomethyl group. It belongs to the class of fluoro-substituted phenylboronic pinacol esters used as Suzuki–Miyaura cross-coupling building blocks in medicinal chemistry [1]. The compound is documented as a synthetic intermediate in US Patent US20060160800 A1 (page/column 84), which covers Src kinase inhibitor programs including tirbanibulin (KX2-391), an FDA-approved topical agent for actinic keratosis [2]. Its calculated physicochemical profile (LogP 1.895, topological polar surface area 30.93 Ų) positions it as a moderately lipophilic building block with favorable properties for constructing drug-like biaryl scaffolds [3].

Why 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine Cannot Be Replaced by a Close Analog Without Quantitative Validation


Fluorinated arylboronic pinacol esters bearing morpholinomethyl substituents are not interchangeable building blocks. The position of the fluorine atom relative to both the boronic ester and the morpholinomethyl group fundamentally alters electronic character, hydrolytic stability, and cross-coupling reactivity [1]. The ortho-fluoro configuration in CAS 897016-97-6 places the electron-withdrawing fluorine adjacent to the morpholinomethyl-bearing carbon, creating a distinct electronic environment that differs measurably from the meta-fluoro regioisomer (CAS 1073354-74-1) and other positional variants . Additionally, the pinacol ester form is not functionally equivalent to the free boronic acid (CAS 1451393-46-6); the ester confers shelf stability and controlled transmetalation kinetics essential for reproducible Suzuki coupling outcomes [1]. The compound's validated role in Src kinase inhibitor patent chemistry further underscores that substitution with an unvalidated analog introduces unquantified risk into reaction outcomes and intellectual property positioning [2].

Quantitative Differentiation Evidence for 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (CAS 897016-97-6) Versus Key Comparators


Ortho-Fluoro Substitution Modulates Boronic Center Acidity Relative to Meta- and Para-Fluoro Regioisomers

The ortho-fluoro substitution pattern in CAS 897016-97-6 places the electron-withdrawing fluorine in direct proximity to both the boronic ester and the morpholinomethyl group. Zarzeczańska et al. (2017) demonstrated that the pKa of mono-fluorinated phenylboronic acids varies systematically with fluorine position, with 2-fluoro (ortho) substitution producing the strongest enhancement of Lewis acidity at boron [1]. This class-level evidence, drawn from the comprehensive study of all fluoro-substituted phenylboronic acid isomers, establishes that the ortho-fluoro configuration in the target compound creates an electronically distinct boronic center compared to regioisomers such as CAS 1073354-74-1 (3-fluoro, meta to boron) and the 4-fluoro-3-(morpholinomethyl) variant . The enhanced Lewis acidity of ortho-fluoro-substituted boronates accelerates transmetalation in Suzuki–Miyaura catalytic cycles, with the effect being directly attributable to the inductive withdrawal of the ortho-fluorine [1]. NOTE: High-strength direct head-to-head quantitative data (e.g., side-by-side Suzuki coupling yields or hydrolysis half-lives) for this specific morpholinomethyl-substituted series is limited in the publicly accessible non-vendor primary literature at the time of this analysis. The evidence presented constitutes the strongest available class-level inference from authoritative peer-reviewed sources.

Boronic acid acidity Fluorine positional effect Suzuki–Miyaura coupling

Patent-Documented Synthetic Pedigree in Clinically Advanced Src Kinase Inhibitor Program

CAS 897016-97-6 is explicitly listed in US Patent US20060160800 A1 at page/column 84 as a synthetic intermediate within the same chemical series that produced tirbanibulin (KX2-391, compound 134 in the patent), a dual Src kinase/tubulin polymerization inhibitor that received FDA approval in December 2020 for actinic keratosis [1]. Tirbanibulin demonstrated Src kinase IC50 of ~9 nM and tubulin polymerization IC50 of ~120 nM in preclinical biochemical assays, with GI50 values of 9–60 nM across cancer cell lines . This patent association provides CAS 897016-97-6 with documented synthetic utility linked to a structurally defined, clinically validated pharmacophore. By contrast, regioisomers such as CAS 1073354-74-1 (3-fluoro variant) and CAS 2096340-24-6 (2-fluoro-5-morpholinomethyl) are not directly referenced in the same patent synthetic pathways, meaning their utility in reproducing patent-defining intermediates is unvalidated [1].

Src kinase inhibition Medicinal chemistry building block Tirbanibulin synthesis

Pinacol Ester Protection Confers Shelf Stability and Handling Advantages Over the Free Boronic Acid Form

CAS 897016-97-6 is supplied as the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester, which provides several documented advantages over the corresponding free boronic acid (CAS 1451393-46-6, 2-Fluoro-4-(morpholinomethyl)phenylboronic acid). Phenylboronic pinacol esters exhibit greater resistance to hydrolytic deboronation and boroxine (cyclic anhydride) formation during storage compared to free boronic acids [1][2]. The pinacol ester is a crystalline solid at ambient temperature with predicted boiling point of 398.3 ± 42.0 °C, indicating thermal robustness suitable for standard laboratory handling . In Suzuki–Miyaura coupling, the pinacol ester undergoes controlled, base-mediated transmetalation rather than the rapid, less controllable equilibration characteristic of free boronic acids under aqueous basic conditions [2]. Commercially, CAS 897016-97-6 is available at ≥97% purity (assay specification) from multiple suppliers, providing a reliable starting point for reaction optimization .

Boronic ester stability Pinacol protection Suzuki coupling reagent handling

Computed LogP and PSA Values Position the Compound in a Distinct Drug-Like Property Space Compared to Non-Fluorinated and Regioisomeric Analogs

CAS 897016-97-6 has a computed LogP of 1.895 and a topological polar surface area (TPSA) of 30.93 Ų [1]. The LogP of 1.895 reflects a moderate lipophilicity that balances the hydrophobic contributions of the pinacol ester and aromatic ring against the polarity imparted by the morpholine oxygen and fluorine substituent. This positions the compound favorably within the drug-like property space for building blocks intended for oral bioavailability optimization. In contrast, the non-fluorinated analog 4-(morpholinomethyl)phenylboronic acid pinacol ester (lacking the fluorine atom) would be expected to exhibit a lower LogP (approximately 1.5–1.7, based on the ~0.2–0.3 LogP contribution of an aromatic fluorine substitution) and a distinct hydrogen-bonding profile [2]. The TPSA of 30.93 Ų is dominated by the morpholine ether oxygen and the boronic ester oxygens, with the fluorine contributing minimally to PSA but significantly to the compound's electronic character and metabolic stability potential [2].

Lipophilicity Polar surface area Drug-likeness Building block property profiling

Optimal Procurement Scenarios for 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (CAS 897016-97-6)


Suzuki–Miyaura Cross-Coupling for Kinase-Targeted Biaryl Library Synthesis

CAS 897016-97-6 is the building block of choice for constructing fluorinated biaryl scaffolds via palladium-catalyzed Suzuki–Miyaura coupling when the target chemotype requires an ortho-fluoro, para-morpholinomethyl substitution pattern on the arylboronate coupling partner. Its documented presence in US Patent US20060160800 A1 establishes direct synthetic lineage to the Src kinase/tubulin inhibitor pharmacophore exemplified by tirbanibulin (KX2-391), which demonstrated single-digit nanomolar Src IC50 (~9 nM) and tubulin polymerization IC50 (~120 nM) [1][2]. The ortho-fluoro substitution contributes to enhanced Lewis acidity at boron relative to meta- or para-fluoro regioisomers, as established by the foundational work of Zarzeczańska et al. (2017), which is expected to accelerate transmetalation kinetics under standard Suzuki conditions (Pd catalyst, aqueous base, 60–100 °C) [3]. Researchers synthesizing biaryl kinase inhibitor candidates should select this specific regioisomer rather than CAS 1073354-74-1 or other positional variants to maintain fidelity to the patent-validated structural framework.

Late-Stage Functionalization Requiring a Shelf-Stable, Stoichiometrically Reliable Boronic Ester

In multi-step synthetic sequences where the boronate coupling partner is introduced at a late stage, the pinacol ester form of CAS 897016-97-6 provides superior handling characteristics compared to the free boronic acid (CAS 1451393-46-6). The pinacol ester eliminates the competing boroxine formation equilibrium (3 RB(OH)₂ ⇌ (RBO)₃ + 3 H₂O) that complicates stoichiometric control with free boronic acids, as reviewed comprehensively by Gozdalik et al. (2022) [1]. The compound is supplied as an off-white to white crystalline solid with ≥97% assay purity and a predicted boiling point of 398.3 °C, indicating sufficient thermal stability for standard coupling conditions [2]. Its computed LogP of 1.895 and TPSA of 30.93 Ų suggest that biaryl products derived from this building block will reside in favorable drug-like property space [3]. This scenario is particularly relevant for process chemistry groups scaling up medicinal chemistry leads where batch-to-batch consistency and simplified stoichiometry are critical parameters.

Structure–Activity Relationship (SAR) Studies Differentiating Ortho-Fluoro from Meta-Fluoro and Non-Fluorinated Congeners

For medicinal chemistry teams conducting systematic SAR exploration around the aryl ring of morpholinomethyl-containing biaryl kinase inhibitors, CAS 897016-97-6 serves as the ortho-fluoro reference compound against which the 3-fluoro regioisomer (CAS 1073354-74-1) and the non-fluorinated analog should be benchmarked. The Zarzeczańska et al. (2017) study demonstrates that fluorine position systematically modulates boronic acid pKa, with ortho substitution producing the strongest electron-withdrawing effect [1]. This electronic perturbation propagates into the biaryl product, affecting both the electronic character of the resulting aromatic system and potentially its metabolic stability (aromatic fluorine is known to block cytochrome P450-mediated oxidation at the substituted position). The LogP contribution of the aromatic fluorine (~+0.14 to +0.25 log units) provides a measurable and predictable offset for property-based drug design [2]. Procurement of all three compounds (ortho-fluoro, meta-fluoro, and non-fluorinated) from a single validated supplier using CAS 897016-97-6 and its documented analogs on the Combi-Blocks catalog platform enables controlled, internally consistent SAR datasets [3].

Intellectual Property Protection in Follow-On Kinase Inhibitor Development

Organizations pursuing follow-on or me-too kinase inhibitor programs in the Src family kinase space should prioritize CAS 897016-97-6 as a key building block specifically because it is documented in the foundational patent US20060160800 A1 (page/column 84) that covers the tirbanibulin chemotype [1]. Use of this specific intermediate provides a traceable synthetic provenance linking new chemical entities to a defined prior art landscape, which is essential for freedom-to-operate analysis and patent strategy. The regioisomer CAS 1073354-74-1, while structurally similar, does not share this documented patent lineage and thus provides weaker IP positioning for programs requiring clear demarcation from or connection to existing Src inhibitor intellectual property. The tirbanibulin program's clinical success (FDA approval 2020, EMA approval 2021) validates the drug-like properties of the broader chemical series, reducing the risk of encountering insurmountable pharmacokinetic or toxicological liabilities in compounds derived from this building block [2][3].

Quote Request

Request a Quote for 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.